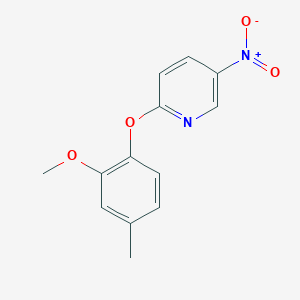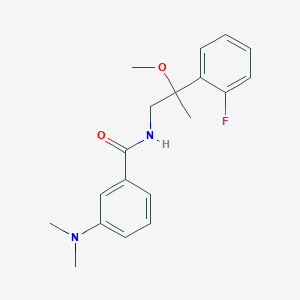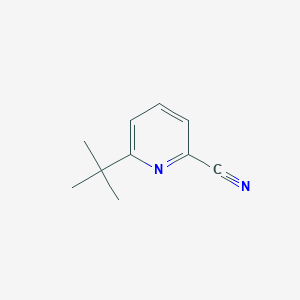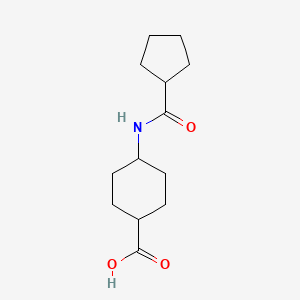![molecular formula C28H34N6O6S2 B2936535 ethyl 2-[[2-[[4-butyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 393849-06-4](/img/structure/B2936535.png)
ethyl 2-[[2-[[4-butyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with a lengthy name. Let’s dissect it step by step:
- Ethyl Group : The presence of the ethyl group indicates that there is an ethyl (C₂H₅) moiety attached to the main structure.
- Triazole Ring : The compound contains a triazole ring (a five-membered heterocyclic ring with three nitrogen atoms).
- Nitrobenzoyl Group : The nitrobenzoyl group (C₆H₄NO₂) is attached, which consists of a benzene ring with a nitro group (NO₂) substituent.
- Thiophene Ring : The compound features a thiophene ring (a five-membered heterocyclic ring containing sulfur).
- Carboxylate Group : The carboxylate group (COO⁻) signifies the presence of a carboxylic acid functional group.
Molecular Structure Analysis
The molecular structure consists of a complex arrangement of atoms, including carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The connectivity of these atoms forms the backbone of the compound, with various functional groups branching off.
Chemical Reactions Analysis
Understanding the reactivity of this compound involves considering potential reactions. Some possibilities include:
- Substitution Reactions : The ethyl group or other substituents may undergo substitution reactions (e.g., nucleophilic substitution) to modify the compound.
- Reduction Reactions : The nitrobenzoyl group could be reduced to an amino group (–NH₂).
- Ring-Opening Reactions : The triazole or thiophene rings might open under specific conditions.
- Acid-Base Reactions : The carboxylate group can participate in acid-base reactions.
Physical And Chemical Properties Analysis
- Solubility : Investigate whether the compound is soluble in water, organic solvents, or both.
- Melting and Boiling Points : Determine the temperature at which the compound melts and boils.
- Stability : Assess its stability under various conditions (e.g., light, temperature, pH).
- Spectroscopic Data : Obtain NMR, IR, and UV-Vis spectra to identify functional groups.
Safety And Hazards
- Toxicity : Evaluate the compound’s toxicity based on its structure and potential functional groups.
- Handling Precautions : Researchers should follow safety protocols when working with such compounds.
- Environmental Impact : Consider its impact on the environment.
Orientations Futures
- Biological Studies : Investigate its biological activity (e.g., antimicrobial, anticancer, anti-inflammatory).
- Drug Development : Explore its potential as a drug candidate.
- Structure-Activity Relationship (SAR) : Modify the structure to enhance desired properties.
Propriétés
IUPAC Name |
ethyl 2-[[2-[[4-butyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N6O6S2/c1-3-5-15-33-22(16-29-25(36)18-11-13-19(14-12-18)34(38)39)31-32-28(33)41-17-23(35)30-26-24(27(37)40-4-2)20-9-7-6-8-10-21(20)42-26/h11-14H,3-10,15-17H2,1-2H3,(H,29,36)(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFHTRWDLQAZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SCC(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OCC)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N6O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[[2-[[4-butyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide](/img/no-structure.png)
![2-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2936455.png)
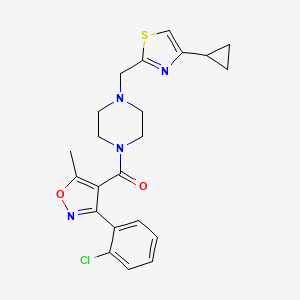
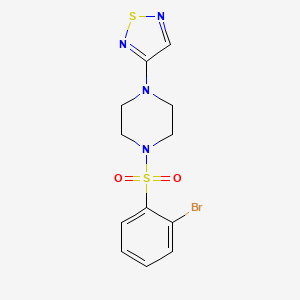
![3-[(2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2936458.png)
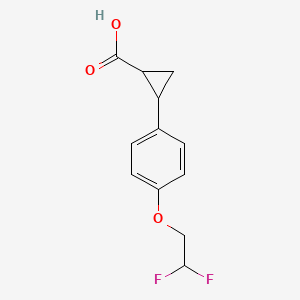
![5-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide](/img/structure/B2936464.png)
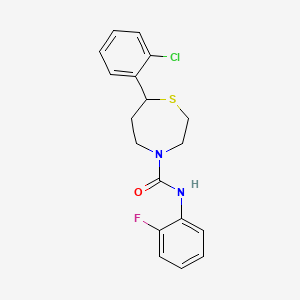
![1-acetyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide](/img/structure/B2936467.png)
